molecular formula C16H18N4O2S B10999034 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10999034
M. Wt: 330.4 g/mol
InChI Key: WRPSTUVKBGHNDL-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a thiadiazole ring, an indole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

    Indole Formation: The indole core is synthesized separately through Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.

    Coupling Reaction: The thiadiazole and indole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-indole-4-carboxamide: Lacks the propan-2-yl group.

    N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide: Lacks the methoxymethyl group.

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide: Carboxamide group at a different position.

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C16H18N4O2S/c1-10(2)20-8-7-11-12(5-4-6-13(11)20)15(21)17-16-19-18-14(23-16)9-22-3/h4-8,10H,9H2,1-3H3,(H,17,19,21)

InChI Key

WRPSTUVKBGHNDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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